Home > Products > Building Blocks P9747 > Dexrabeprazole sodium
Dexrabeprazole sodium - 171440-18-9

Dexrabeprazole sodium

Catalog Number: EVT-1220774
CAS Number: 171440-18-9
Molecular Formula: C18H20N3NaO3S
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexrabeprazole sodium is the R-(+)-enantiomer of rabeprazole, a proton pump inhibitor (PPI). [, ] It is classified as a substituted benzimidazole. [] In scientific research, Dexrabeprazole sodium is primarily studied for its ability to inhibit gastric acid secretion. [, , ]

Dexrabeprazole sodium, the target compound of this section, is the R (+)-isomer of rabeprazole and acts as a proton pump inhibitor of the H+ /K+ ATPase enzyme. []

Rabeprazole Thioether

Relevance: Rabeprazole thioether is the direct precursor to dexrabeprazole in the synthesis process. It is converted to dexrabeprazole through an asymmetric oxidation reaction using a chiral catalyst. [] This conversion introduces chirality, leading to the formation of dexrabeprazole from the non-chiral rabeprazole thioether.

Rabeprazole

Relevance: Rabeprazole is the racemic mixture from which dexrabeprazole is derived. Dexrabeprazole is the R-enantiomer of rabeprazole and exhibits improved pharmacokinetic properties, including greater bioavailability and a longer duration of action compared to the racemic mixture. []

Synthesis Analysis

The synthesis of dexrabeprazole sodium involves several key steps:

  1. Starting Materials: The synthesis begins with 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride.
  2. Formation of Rabeprazole Thioether: These starting materials react under the influence of a phase transfer catalyst to form rabeprazole thioether.
  3. Oxidation: The rabeprazole thioether is then oxidized to produce dexrabeprazole through chiral catalysis.
  4. Salting Out: Finally, dexrabeprazole is converted to dexrabeprazole sodium using sodium hydroxide.

This method is noted for its low cost, simplicity, high yield, and safety, making it suitable for industrial production .

Molecular Structure Analysis

Dexrabeprazole sodium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.

  • Molecular Formula: C18_{18}H21_{21}N3_{3}O3_{3}SNa
  • Molecular Weight: Approximately 372.43 g/mol
  • Structure: The structure includes a benzimidazole ring, a pyridine moiety, and a sulfoxide group that are critical for its function as a proton pump inhibitor.

The stereochemistry plays an essential role in its effectiveness, with the S-enantiomer being more potent than its R counterpart .

Chemical Reactions Analysis

Dexrabeprazole sodium participates in various chemical reactions:

  1. Oxidation Reactions: The conversion from rabeprazole thioether to dexrabeprazole involves oxidation processes that are crucial for establishing the correct stereochemistry.
  2. Salt Formation: The formation of dexrabeprazole sodium from dexrabeprazole through reaction with sodium hydroxide highlights a common method of preparing pharmaceutical salts to enhance solubility and stability.

These reactions are typically characterized by their efficiency and high yields, which are essential for pharmaceutical applications .

Mechanism of Action

Dexrabeprazole sodium functions primarily as a proton pump inhibitor by irreversibly binding to the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells.

  • Process: Upon administration, dexrabeprazole sodium is absorbed into the bloodstream and transported to the parietal cells in the stomach lining. Here, it inhibits the final step of gastric acid production.
  • Data: Clinical studies have shown that it significantly reduces gastric acid secretion, providing relief from acid-related disorders .
Physical and Chemical Properties Analysis

Dexrabeprazole sodium exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and exhibits good stability in alkaline conditions but is sensitive to acidic environments.
  • Stability: Research indicates that it maintains stability under various stress conditions but may degrade under acidic or oxidative stress .
  • Crystalline Form: A specific monohydrate crystal form has been developed that enhances its solubility and stability compared to amorphous forms .

These properties are critical for ensuring effective delivery and efficacy in therapeutic applications.

Applications

Dexrabeprazole sodium is primarily used in clinical settings for:

  • Treatment of Gastroesophageal Reflux Disease: It alleviates symptoms associated with acid reflux by reducing stomach acidity.
  • Management of Peptic Ulcers: By inhibiting acid secretion, it promotes healing in patients suffering from ulcers.
  • Preventive Measures: It may also be employed in preventing gastric damage caused by non-steroidal anti-inflammatory drugs.

Additionally, ongoing research continues to explore its potential applications in other gastrointestinal disorders due to its effective mechanism as a proton pump inhibitor .

This comprehensive analysis highlights dexrabeprazole sodium's significance as an effective therapeutic agent within its class while emphasizing its synthesis, structural characteristics, mechanisms of action, and practical applications in medicine.

Chemical Characterization and Synthesis of Dexrabeprazole Sodium

Structural Elucidation and Molecular Properties

Dexrabeprazole sodium (C₁₈H₂₀N₃NaO₃S; MW 381.42 g/mol) is the dextrorotatory (R)-enantiomer of rabeprazole sodium. Its sodium salt form enhances aqueous solubility critical for pharmaceutical formulation. The molecule features a chiral sulfinyl group (S=O) adjacent to the benzimidazole and pyridine rings, with absolute (R)-configuration confirmed by asymmetric synthesis and circular dichroism. The 3-methoxypropoxy chain at the pyridine 4-position governs its acid stability profile. Key molecular properties include a pKa of ~4.9 (benzimidazole nitrogen) and logP of ~1.8, influencing membrane permeability [1] [8].

Table 1: Fundamental Molecular Properties

PropertyValue/Descriptor
IUPAC Namesodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Molecular FormulaC₁₈H₂₀N₃NaO₃S
Molecular Weight381.42 g/mol
Stereochemical Identifier(R)-configuration at sulfur
Canonical SMILESCC₁=C(C=CN=C₁CS@@C₂=NC₃=CC=CC=C₃[N-]₂)OCCCOC.[Na⁺]

Synthetic Pathways and Optimization Strategies

Industrial synthesis employs a three-step enantioselective route:

  • Thioether Formation: 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride reacts with 2-mercaptobenzimidazole under phase-transfer catalysis (e.g., PEG-6000/toluene) at 60–70°C, yielding rabeprazole thioether (85–92% purity) [5].
  • Chiral Oxidation: The thioether undergoes asymmetric oxidation using cumene hydroperoxide or tert-butyl hydroperoxide with titanium(IV) isopropoxide and diethyl tartrate catalyst in dichloromethane/water. This Sharpless epoxidation variant achieves >98% enantiomeric excess (ee) at –20°C [5] [8].
  • Salt Formation: Freebase dexrabeprazole reacts with sodium hydroxide (2.0 eq) in ethanol, followed by antisolvent crystallization (diethyl ether) to precipitate the sodium salt [5].

Process innovations include replacing m-chloroperbenzoic acid (mCPBA) with greener oxidants (e.g., H₂O₂/V₂O₅) and solvent recycling (≥90% recovery), reducing environmental impact and production costs by ~30% [5] [8].

Table 2: Synthetic Route Optimization Metrics

StepTraditional MethodOptimized MethodImprovement
Oxidation CatalystmCPBATiO₂/DET + t-BuOOH98% ee; reduced toxicity
Reaction Temperature0°C–20°CEnhanced stereoselectivity
Solvent SystemChloroformDichloromethane/waterHigher yield (88% → 93%)
Isolation Yield68–72%85–90%Reduced waste

Polymorphism and Crystalline Forms

X-ray Powder Diffraction (XRPD) Analysis of Crystal Forms

Dexrabeprazole sodium crystallizes in multiple anhydrous and hydrated forms. Patent WO2011161421A1 documents Forms I–III, characterized by distinct XRPD peaks:

  • Form I: Primary peaks at 9.8°, 18.2°, 19.1°, 21.5°, and 23.0° 2θ (Cu-Kα)
  • Form II: Peaks at 10.3°, 18.6°, 20.8°, 22.4°, and 27.3° 2θ [2]Rabeprazole sodium monohydrate (Form γ) exhibits peaks at 10.5°, 18.0°, 18.4°, 19.4°, and 21.7° 2θ, confirming structural parallels [3] [9]. Hydrate stability correlates with strong water-channel hydrogen bonding networks visible in crystal lattices.

Thermal Stability and Hygroscopicity Profiling

Differential scanning calorimetry (DSC) of Form II shows an endotherm at 152°C (dehydration) followed by decomposition >250°C. Dynamic vapor sorption (DVS) reveals moderate hygroscopicity (4–6% w/w water uptake at 60% RH), necessitating controlled humidity (<40% RH) during manufacturing. Polymorphic transitions occur under stress: exposure to 75% RH converts Form II to hemihydrate within 72 hours, altering dissolution kinetics [2] [3] [10].

Analytical Methodologies for Quantification

Spectrophotometric and Chromatographic Techniques

  • UV Spectrophotometry: Quantification at λₘₐₓ 272 nm (ε = 18,450 L·mol⁻¹·cm⁻¹) in pH 7.4 phosphate buffer. Linear range: 2–10 μg/mL (R² > 0.999) .
  • RP-HPLC: C18 column with acetonitrile:phosphate buffer (pH 7.0; 50:50 v/v) mobile phase. Retention time: 4.33 ± 0.02 min, LOD 0.010 mg/L, LOQ 0.034 mg/L [4].
  • Chiral SFC: Cellulose-based stationary phase (Chiralpak IC) with CO₂/isopropanol/0.1% diethylamine; resolves enantiomers in <5 min (resolution factor Rs > 2.5) [4] [6].

Validation of Stability-Indicating Assays

Forced degradation studies (acid/alkali/oxidative stress) confirm method specificity:

  • Acid Hydrolysis (0.1M HCl, 80°C): Degrades to sulfoxide (∼15%) and desmethyl impurity (∼8%)
  • Oxidation (3% H₂O₂): Forms sulfone (∼12%)
  • Photolysis (1.2 million lux·hr): <5% degradationRP-UPLC methods resolve all degradation products (>2.0 resolution) with precision (RSD < 1.5%) and accuracy (98–102%) across 50–150% specification ranges [4] [8].

Table 3: Stability-Indicating Method Validation Parameters

ParameterRP-HPLC [4]Derivative UV
Linearity Range77–143 mg/L5–25 μg/mL
Correlation Coefficient0.99890.9992
Precision (RSD%)<1.0%<1.5%
Accuracy (%)98.5–101.397.8–102.1
Degradation Products Resolved53 (co-elution observed)

Compound Names in Article:

  • Dexrabeprazole sodium
  • Rabeprazole sodium
  • Titanium(IV) isopropoxide
  • Diethyl tartrate
  • Polyethylene glycol

Properties

CAS Number

171440-18-9

Product Name

Dexrabeprazole sodium

IUPAC Name

sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C18H20N3NaO3S

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1

InChI Key

KRCQSTCYZUOBHN-VQIWEWKSSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Isomeric SMILES

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.